

A Comparative Guide to mGlu1 Receptor Modulators: RO0711401 vs. JNJ16259685

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Compound of Interest

Compound Name: RO0711401

Cat. No.: B15619375

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In the landscape of metabotropic glutamate receptor 1 (mGlu1) research, the compounds **RO0711401** and JNJ16259685 represent two distinct modalities of receptor modulation. This guide provides a detailed comparison of these molecules, offering researchers and drug development professionals a comprehensive overview of their pharmacological profiles, supported by experimental data.

Overview of RO0711401 and JNJ16259685

RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the mGlu1 receptor.^{[1][2][3][4]} In contrast, JNJ16259685 is a highly potent, selective, and systemically active non-competitive antagonist, functioning as a negative allosteric modulator (NAM) of the mGlu1 receptor.^{[5][6][7][8]} Their opposing mechanisms of action—one enhancing and the other inhibiting the receptor's response to the endogenous ligand, glutamate—make them valuable tools for dissecting mGlu1 receptor function and for therapeutic development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **RO0711401** and JNJ16259685, highlighting their potency and selectivity.

Table 1: In Vitro Potency of **RO0711401** and JNJ16259685

Compound	Mechanism of Action	Assay	Species	Potency
RO0711401	Positive Allosteric Modulator (PAM)	Functional Assay	Not Specified	EC50: 56 nM[1][3][4]
JNJ16259685	Negative Allosteric Modulator (NAM)	Ca2+ Mobilization	Rat	IC50: 3.24 nM[5][6]
Ca2+ Mobilization	Human	IC50: 1.21 nM[5][6]		
Radioligand Binding ([3H]R214127)	Rat	Ki: 0.34 nM[5][6]		
Inositol Phosphate Production	Rat	IC50: 1.73 nM[5]		
Synaptic Activation	Not Specified	IC50: 19 nM[9]		

Table 2: Selectivity Profile of JNJ16259685

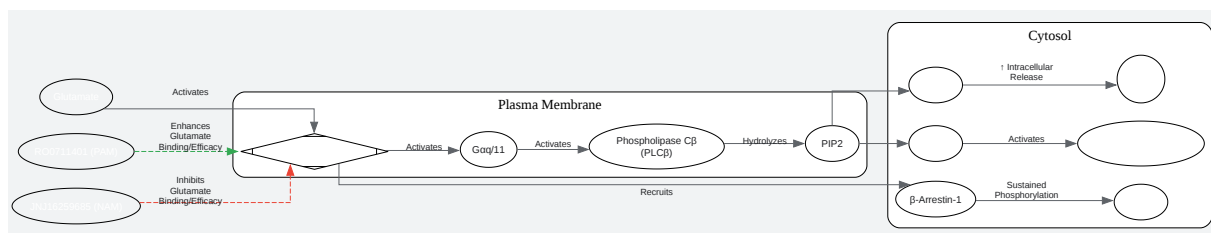
Receptor/Channel	Activity	Potency
mGlu5	Antagonist	>400-fold less potent than at mGlu1[7][10]
mGlu2, mGlu3, mGlu4, mGlu6	No agonist, antagonist, or PAM activity	IC50 > 10 µM[5][7][10]
AMPA, NMDA receptors	No binding or activity	IC50 > 10 µM[5][7][10]

Table 3: In Vivo Efficacy of JNJ16259685

Assay	Species	Efficacy
mGlu1 Receptor Occupancy (Cerebellum)	Rat	ED50: 0.040 mg/kg[5]
mGlu1 Receptor Occupancy (Thalamus)	Rat	ED50: 0.014 mg/kg[5]

Signaling Pathways of the mGlu1 Receptor

The mGlu1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαq/11 pathway.[11] Upon activation by glutamate, this pathway initiates a cascade of intracellular events. Additionally, mGlu1 can signal through G protein-independent pathways. The differential effects of a PAM (**RO0711401**) and a NAM (JNJ16259685) on these pathways are critical to their pharmacological outcomes.



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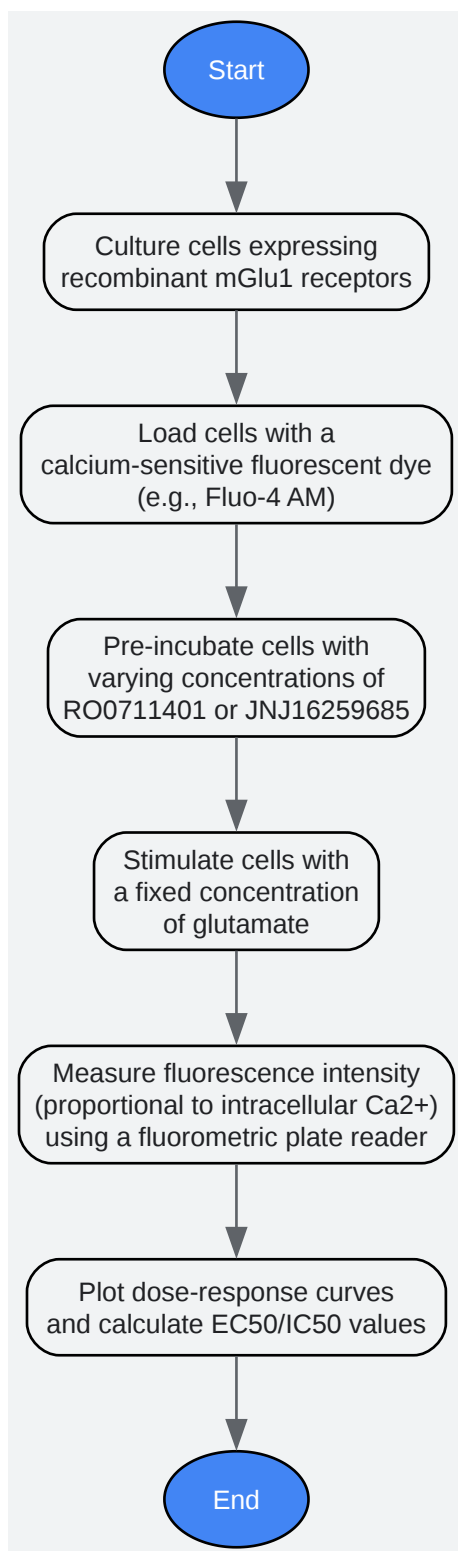
Caption: mGlu1 receptor signaling pathways and points of modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of compounds in modulating the mGlu1 receptor's ability to trigger intracellular calcium release.

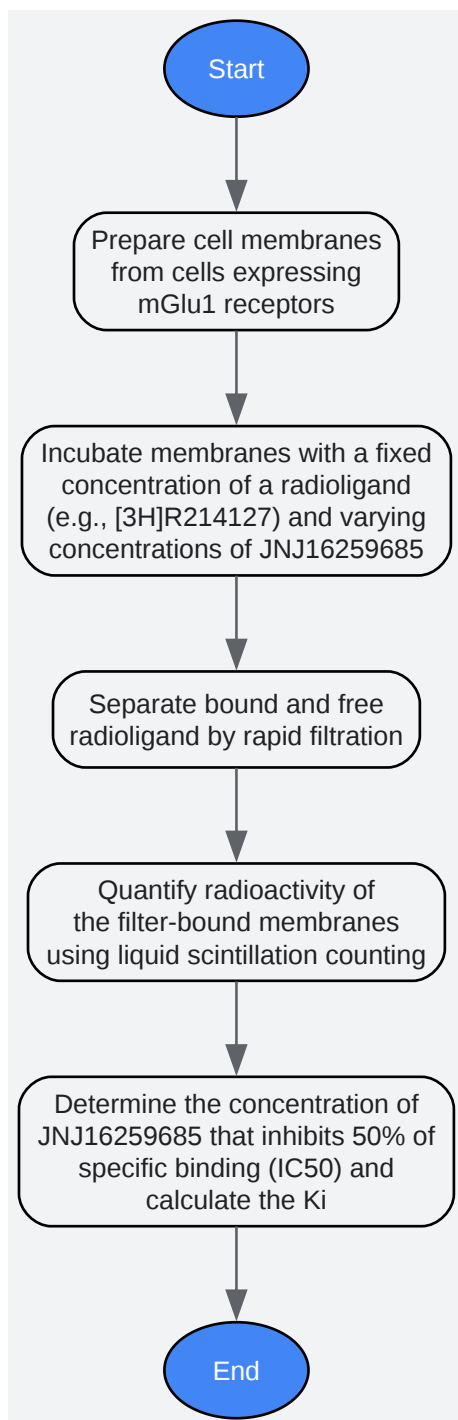


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Caption: Workflow for a calcium mobilization assay.

Radioligand Binding Assay

This assay measures the affinity of a compound for the mGlu1 receptor by assessing its ability to displace a radiolabeled ligand.



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